molecular formula C14H16N2O2S B3084483 methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate CAS No. 1142212-88-1

methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate

Cat. No.: B3084483
CAS No.: 1142212-88-1
M. Wt: 276.36 g/mol
InChI Key: XTMQGBSNMWTIDO-UHFFFAOYSA-N
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Description

Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzoate ester group attached to a pyrimidine ring, which is further substituted with a mercapto group and two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a thiourea derivative under acidic conditions.

    Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the pyrimidine intermediate with a thiol reagent, such as hydrogen sulfide or a thiol compound, under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Types of Reactions:

    Oxidation: The mercapto group in the compound can undergo oxidation to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Disulfide derivatives or sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may affect cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate can be compared with other pyrimidine derivatives:

    Similar Compounds: Examples include 2-mercapto-4,4-dimethylpyrimidine and methyl 2-(4,4-dimethylpyrimidin-1(4H)-yl)benzoate.

    Uniqueness: The presence of both the mercapto group and the benzoate ester group in the same molecule makes it unique, providing distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

methyl 2-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-14(2)8-9-16(13(19)15-14)11-7-5-4-6-10(11)12(17)18-3/h4-9H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMQGBSNMWTIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=CC=C2C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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